methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran and thiophene derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer and anti-viral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but they often include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate can be compared to other benzofuran and thiophene derivatives. Similar compounds include Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate and Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of benzofuran and thiophene moieties, which confer distinct biological and chemical characteristics.
Properties
IUPAC Name |
methyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-3-28-17-11-7-10-15-12-18(29-20(15)17)22(25)24-16-13-19(14-8-5-4-6-9-14)30-21(16)23(26)27-2/h4-13H,3H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQRLLYHDKYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.